SGC-iMLLT-N

Description

The YEATS Domain as an Emerging Epigenetic Target in Transcriptional Dysregulation

The YEATS domain is a conserved protein domain that has emerged as a significant epigenetic reader. These domains are characterized by their ability to recognize and bind to acylated lysine (B10760008) residues on histones, such as lysine acetylation (Kac) and lysine crotonylation (Kcr) acs.orgnih.govunc.eduebi.ac.uknih.gov. By binding to these histone modifications, YEATS domain-containing proteins play crucial roles in regulating chromatin structure and gene transcription ebi.ac.uktandfonline.com. Dysregulation of YEATS domain proteins and their interactions with histone marks has been increasingly linked to the pathogenesis of various human diseases, particularly cancers, making them attractive targets for therapeutic intervention acs.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.netamegroups.org.

Introduction to MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) in Cancer Pathogenesis

Among the human proteins featuring YEATS domains, MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) are particularly prominent due to their critical roles in cancer, especially acute myeloid leukemia (AML) mdpi.comresearchgate.netnih.govontosight.ainih.gov. These proteins are key components of the Super Elongation Complex (SEC), which is involved in enhancing the catalytic rate of RNA polymerase II transcription ebi.ac.ukresearchgate.netnih.govnih.gov. Chromosomal translocations involving the MLL gene and either MLLT1 or MLLT3 are common drivers in certain types of leukemia, leading to the formation of oncogenic fusion proteins such as MLL-ENL and MLL-AF9 mdpi.comresearchgate.netnih.govontosight.ainih.gov. The YEATS domain within these proteins is crucial for their leukemogenic function, as it mediates the recognition of histone acetylation marks, thereby aberrantly regulating the expression of genes that promote cancer cell proliferation and survival mdpi.comamegroups.orgnih.govnih.govaacrjournals.org.

Rationale for Developing Small-Molecule Chemical Probes Targeting YEATS Domains

The significant involvement of YEATS domain proteins, particularly ENL and AF9, in cancer pathogenesis has spurred efforts to develop small-molecule chemical probes and inhibitors targeting these domains nih.govnih.govmdpi.comacs.orgnih.govbmglabtech.comox.ac.uknih.govnih.govresearchgate.netchemicalprobes.org. The rationale behind this approach is to pharmacologically disrupt the aberrant interactions mediated by the YEATS domain, thereby inhibiting the oncogenic transcriptional programs driven by these proteins nih.govmdpi.comacs.orgnih.gov. The YEATS domain's binding pocket, described as a long and narrow hydrophobic channel, is amenable to small-molecule inhibition nih.gov. Developing selective chemical probes allows researchers to precisely interrogate the biological functions of specific YEATS domain-containing proteins and to explore their therapeutic potential in diseases like AML nih.govacs.orgnih.govbmglabtech.comnih.gov. These probes serve as invaluable tools for understanding disease mechanisms and for validating novel therapeutic strategies.

Positioning SGC-iMLLT-N within the Landscape of YEATS Domain Chemical Probes as a Less Active Control

The development of potent and selective chemical probes for YEATS domains has been a significant area of research. Among these, SGC-iMLLT has been identified as a potent and selective chemical probe targeting the YEATS domains of MLLT1 and MLLT3 nih.govresearchgate.netchemicalprobes.orgmedchemexpress.com. To facilitate rigorous biological validation and to serve as a critical comparator in experimental settings, a less active control compound is often synthesized alongside the primary probe. This compound (also referred to as compound 91 in some literature) is one such compound, designed to be structurally similar to SGC-iMLLT but exhibiting significantly reduced binding activity to the MLLT1 YEATS domain nih.govchemicalprobes.org. This controlled comparison is essential for confirming that observed biological effects are indeed due to the specific inhibition of the target YEATS domain by the active probe, rather than off-target interactions or non-specific compound effects.

Data Tables

To illustrate the differential activity of SGC-iMLLT and its control this compound, the following data, derived from studies characterizing these compounds, is presented:

Structure

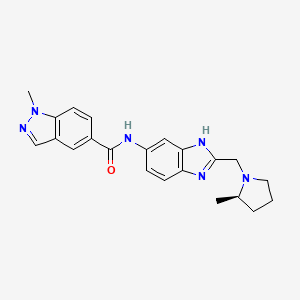

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24N6O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

1-methyl-N-[2-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m1/s1 |

InChI Key |

QGNDVASWIHEXCL-CQSZACIVSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Origin of Product |

United States |

Discovery and Rational Design of Sgc Imllt N As a Control Enantiomer

Identification of Initial Hit Compounds for MLLT1/3 YEATS Domain Inhibition

The journey to develop a specific inhibitor for the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) began with a medium-throughput biochemical screening process. nih.gov This initial screening effort was designed to identify small molecules that could disrupt the interaction between the MLLT1/3 YEATS domains and histone proteins. From this screen, a molecule designated as Compound 1 was identified as a promising initial hit. nih.gov This compound served as the foundational scaffold for an extensive medicinal chemistry effort aimed at improving potency, selectivity, and cellular activity. nih.gov

Enantiomeric Synthesis and Characterization of SGC-iMLLT (Compound 92) and SGC-iMLLT-N (Compound 91)

Following the identification of Compound 1, a rapid generation of over 200 analogues was undertaken to explore the structure-activity relationship and optimize the compound's properties. nih.gov This extensive optimization process led to the synthesis of a pair of enantiomers, designated as Compound 92 and Compound 91. nih.gov

Compound 92 , the (S)-enantiomer, was identified as a potent and selective chemical probe for the MLLT1 and MLLT3 YEATS domains and was named SGC-iMLLT . nih.gov It demonstrated high binding activity for both MLLT1 and MLLT3. medchemexpress.com

In contrast, Compound 91 , the (R)-enantiomer, showed significantly weaker activity and was subsequently named This compound to denote its role as a negative control. nih.gov The characterization of these two molecules revealed a clear difference in their ability to bind to the MLLT1 YEATS domain, highlighting the stereospecificity of the interaction. nih.gov

| Compound Name | Internal ID | Enantiomer | MLLT1 YEATS Domain Kd (μM) |

| SGC-iMLLT | Compound 92 | (S) | 0.129 |

| This compound | Compound 91 | (R) | 0.83 |

This table displays the binding affinity (dissociation constant, Kd) of the two enantiomers for the MLLT1 YEATS domain. A lower Kd value indicates stronger binding. nih.govmedchemexpress.com

This compound as the R-Enantiomer Control Compound for Stereospecificity Studies

The development of this compound (Compound 91) as the R-enantiomer was a critical step in validating SGC-iMLLT as a specific chemical probe. nih.gov In chemical biology, a high-quality probe should be accompanied by a closely related but biologically inactive control compound. This allows researchers to distinguish between the effects caused by specific target engagement and those arising from non-specific interactions or the compound's chemical scaffold. nih.gov

This compound serves this purpose perfectly. As the R-enantiomer, it is chemically identical to SGC-iMLLT in all aspects except for its three-dimensional arrangement (stereochemistry). Its significantly reduced binding affinity for the MLLT1 YEATS domain (Kd of 0.83 μM compared to 0.129 μM for SGC-iMLLT) makes it an ideal negative control. nih.govmedchemexpress.com

The diminished activity of this compound was confirmed in multiple cellular target engagement assays. nih.gov For instance, in a NanoBRET assay, this compound displayed a significantly higher average IC50 value of 5.8 μM, indicating much lower potency in a cellular context. nih.gov Similarly, in cellular thermal shift assays (CETSA) and fluorescence recovery after photobleaching (FRAP) experiments, this compound showed markedly reduced ability to engage with MLLT1 and MLLT3 inside cells compared to its active counterpart. nih.gov The use of this compound in experiments alongside SGC-iMLLT enables researchers to confidently attribute the observed biological outcomes to the specific inhibition of MLLT1/3 YEATS domains by SGC-iMLLT. nih.gov

Biochemical Characterization of Sgc Imllt N in Yeats Domain Modulation

Binding Affinity Assessment to MLLT1 YEATS Domain (ENL/YEATS1)

SGC-iMLLT-N has been assessed for its binding affinity to the YEATS domain of MLLT1 (also known as ENL/YEATS1). In a NanoBRET assay, this compound exhibited an average IC50 value of 5.8 ± 0.07 μM for MLLT1 nih.gov. Furthermore, its dissociation constant (Kd) for the MLLT1 YEATS domain was determined to be 0.83 μM, specifically for its R-enantiomer nih.gov. These values indicate a significantly lower affinity compared to the potent activity observed for its analogue, SGC-iMLLT, which demonstrates sub-micromolar to nanomolar affinities for the same target chemicalprobes.orgmedchemexpress.com.

Binding Affinity Assessment to MLLT3 YEATS Domain (AF9/YEATS3)

This compound is characterized as a control compound with diminished activity nih.gov. While its analogue, SGC-iMLLT, binds to the MLLT3 YEATS domain (AF9/YEATS3) with a Kd of 0.077 μM medchemexpress.comcaymanchem.com, specific quantitative binding affinity data for this compound against the MLLT3 YEATS domain is not provided in the available literature. Its role as a less active control suggests a reduced or absent interaction with this target.

Comparative Selectivity Profiling against Other Human YEATS Domain Proteins (YEATS2/4)

The selectivity of this compound against other human YEATS domain proteins, specifically YEATS2 and YEATS4, has not been quantitatively detailed. However, as a less active control compound, its profile is expected to reflect significantly reduced or absent binding compared to SGC-iMLLT, which demonstrates excellent selectivity for MLLT1/3 over YEATS2 and YEATS4, with no activity observed at concentrations greater than 10 μM nih.govchemicalprobes.orgcaymanchem.comox.ac.ukchemrxiv.orgresearchgate.netd-nb.info.

Comparative Selectivity Profiling against Non-YEATS Acyl-Lysine Binding Modules (e.g., Bromodomains)

Quantitative data detailing the selectivity of this compound against non-YEATS acyl-lysine binding modules, such as bromodomains, is not available. SGC-iMLLT has shown complete selectivity against a panel of 48 bromodomains, with no inhibition observed at concentrations up to 50 μM nih.govchemicalprobes.org. As a control compound with diminished activity, this compound is understood to lack the specific inhibitory profile against these off-target modules that has been established for SGC-iMLLT.

Cellular Activity and Target Engagement Studies of Sgc Imllt N

Evaluation of Cellular Target Engagement with MLLT1 (ENL) via Cellular Thermal Shift Assay (CETSA)

SGC-iMLLT demonstrates cellular target engagement with MLLT1 (ENL) through CETSA studies, utilizing cell lines such as MV4;11 and HEK293T cells expressing ENL(YEATS)-HiBiT chemicalprobes.orgnih.gov. In these assays, SGC-iMLLT induced a rightward shift in the thermal melt curves of ENL(YEATS)-HiBiT, confirming its binding and stabilization of the target protein within the cellular environment nih.gov. In contrast, the less active control compound, SGC-iMLLT-N (compound 91), exhibited diminished cellular activity in MLLT1 CETSA experiments nih.govresearchgate.net.

Table 4.1: Cellular Target Engagement with MLLT1 (ENL) via CETSA

| Assay | Cell Type(s) | Target | Finding for SGC-iMLLT | Finding for this compound | Citation(s) |

| CETSA | MV4;11, HEK293T | MLLT1 (ENL) | Target engagement confirmed; rightward shift in melt curves for ENL(YEATS)-HiBiT chemicalprobes.orgnih.gov | Diminished cellular activity nih.govresearchgate.net | chemicalprobes.orgnih.govnih.govresearchgate.net |

Evaluation of Cellular Target Engagement with MLLT3 (AF9) via Fluorescence Recovery After Photobleaching (FRAP)

Cellular target engagement of SGC-iMLLT with MLLT3 (AF9) was evaluated using FRAP assays, typically conducted in U2OS cells transfected with GFP-tagged MLLT3 chemicalprobes.org. These studies confirmed SGC-iMLLT's ability to engage MLLT3 within cells chemicalprobes.orglabhoo.com. Similar to its activity observed in CETSA, this compound displayed diminished cellular activity in FRAP assays compared to SGC-iMLLT nih.govresearchgate.net.

Table 4.2: Cellular Target Engagement with MLLT3 (AF9) via FRAP

| Assay | Cell Type(s) | Target | Finding for SGC-iMLLT | Finding for this compound | Citation(s) |

| FRAP | U2OS | MLLT3 (AF9) | Target engagement confirmed chemicalprobes.org | Diminished cellular activity nih.govresearchgate.net | chemicalprobes.orgnih.govresearchgate.net |

Assessment of MLLT1/3-Histone Interaction Disruption via NanoBRET Assay

The capacity of SGC-iMLLT to disrupt the interaction between MLLT1/3 and histones was assessed using NanoBRET assays chemicalprobes.orgresearchgate.netlabhoo.com. Specifically, SGC-iMLLT was found to inhibit the interaction of histone H3.3 with MLLT3, with a reported IC50 of 400 nM in a reporter assay chemicalprobes.org. These assays, conducted in cell types such as HEK293 cells, demonstrated SGC-iMLLT's ability to interfere with these critical protein-histone interactions chemicalprobes.orgresearchgate.net. This compound showed diminished activity in NanoBRET assays, with an average IC50 of approximately 5.8 µM for compound 91 nih.govresearchgate.net.

Table 4.3: MLLT1/3-Histone Interaction Disruption via NanoBRET Assay

| Assay | Target Interaction | Cell Type(s) | Finding for SGC-iMLLT | Finding for this compound | Citation(s) |

| NanoBRET | MLLT3-Histone H3.3 | HEK293 | Inhibits interaction (IC50 = 400 nM) chemicalprobes.org | Diminished activity (Avg. IC50 ~5.8 µM) nih.govresearchgate.net | chemicalprobes.orgnih.govresearchgate.net |

Analysis of this compound Impact on Gene Expression Profiles in Relevant Leukemia Cell Lines (e.g., MV4;11 Cells)

In MV4;11 leukemia cells, SGC-iMLLT demonstrated a notable impact on gene expression profiles chemicalprobes.orgnih.govcaymanchem.com. Treatment with SGC-iMLLT led to a reduction in the expression of tumorigenic genes such as MYC and DDN, while simultaneously increasing the expression of CD86 chemicalprobes.orgnih.govcaymanchem.com. These effects were typically observed at a concentration of 1 µM caymanchem.com. In contrast, this compound exhibited diminished effects on gene expression in these cells, indicating a reduced capacity to modulate the transcriptional landscape compared to its more active counterpart nih.govresearchgate.net.

Table 4.4: Impact on Gene Expression in MV4;11 Cells

| Compound | Gene Expression Change | Target Genes | Concentration | Citation(s) |

| SGC-iMLLT | Reduces expression | MYC, DDN | 1 µM caymanchem.com | chemicalprobes.orgnih.govcaymanchem.com |

| SGC-iMLLT | Increases expression | CD86 | N/A | chemicalprobes.orgnih.govcaymanchem.com |

| This compound | Diminished effects | MYC, DDN, CD86 | N/A | nih.govresearchgate.net |

Comparative Analysis of Diminished Cellular Activity Between this compound and SGC-iMLLT

This compound (compound 91) serves as a less active control compound when compared to the chemical probe SGC-iMLLT (compound 92) nih.govresearchgate.netlabhoo.com. This comparative analysis reveals that this compound possesses significantly reduced cellular activity across multiple assays designed to measure target engagement and biological impact nih.govresearchgate.net. Specifically, its diminished potency was consistently observed in MLLT1 CETSA, MLLT3 FRAP, MLLT1/3-histone NanoBRET assays, and in its ability to modulate gene expression profiles in MV4;11 cells nih.govresearchgate.net. The average IC50 for this compound in NanoBRET assays was approximately 5.8 µM, a substantial increase from the submicromolar cellular activity observed for SGC-iMLLT nih.govresearchgate.net. These findings underscore the importance of specific structural features for potent MLLT1/3 inhibition and highlight this compound's role as a valuable comparator in understanding the activity of SGC-iMLLT.

Table 4.5: Comparative Cellular Activity: SGC-iMLLT vs. This compound

| Assay | SGC-iMLLT Activity | This compound Activity | Comparison Summary | Citation(s) |

| CETSA | Engages MLLT1 | Diminished activity | This compound shows significantly reduced potency compared to SGC-iMLLT. | nih.govresearchgate.net |

| FRAP | Engages MLLT3 | Diminished activity | This compound shows significantly reduced potency compared to SGC-iMLLT. | nih.govresearchgate.net |

| NanoBRET | Inhibits interaction | Diminished activity | This compound exhibits substantially lower potency (avg. IC50 ~5.8 µM) compared to SGC-iMLLT (IC50 ~400 nM for H3.3-MLLT3 interaction). | chemicalprobes.orgnih.govresearchgate.net |

| Gene Expr | Modulates expression | Diminished effects | This compound displays reduced impact on MYC, DDN, and CD86 expression compared to SGC-iMLLT. | nih.govresearchgate.net |

Role of Sgc Imllt N in Structure Activity Relationship Sar Studies of Yeats Inhibitors

Contribution of Enantiomeric Specificity to Observed Binding and Cellular Activity

The profound difference in biological activity between the two enantiomers of the MLLT1/3 inhibitor highlights the stereospecificity of the YEATS domain's binding pocket. SGC-iMLLT, the (S)-enantiomer, is a potent chemical probe that effectively inhibits MLLT1/3-histone interactions. nih.govnih.gov In contrast, SGC-iMLLT-N, its corresponding (R)-enantiomer, is significantly less active and functions as a negative control. nih.gov

This enantiomeric specificity is clearly demonstrated by their differential binding affinities. The (S)-enantiomer (SGC-iMLLT) binds to the MLLT1 and MLLT3 YEATS domains with high affinity, whereas the (R)-enantiomer shows considerably weaker binding. nih.govmdpi.com For instance, the affinity of the (S)-enantiomer for the ENL (MLLT1) YEATS domain has been measured at 0.13 µM, while the (R)-enantiomer's affinity is 0.83 µM. mdpi.com This disparity in binding affinity directly translates to their cellular activity. The weaker enantiomer, this compound, displays diminished activity in cellular target engagement assays such as CETSA, FRAP, and NanoBRET, as well as in gene expression studies, when compared to the potent (S)-enantiomer. nih.gov

| Compound | Enantiomer | Target Domain | Binding Affinity (Kd) |

|---|---|---|---|

| SGC-iMLLT | (S) | MLLT1 (ENL) | 0.129 µM / 0.13 µM mdpi.commedchemexpress.com |

| This compound | (R) | MLLT1 (ENL) | 0.83 µM mdpi.com |

| SGC-iMLLT | (S) | MLLT3 (AF9) | 0.077 µM medchemexpress.com |

| This compound | (R) | MLLT3 (AF9) | 0.54 µM nih.gov |

Elucidation of Key Structural Motifs and Interactions for MLLT1/3 YEATS Domain Binding Specificity

The study of this compound, in conjunction with its active counterpart, has been crucial for deciphering the key structural motifs necessary for high-affinity binding to the MLLT1/3 YEATS domains. X-ray co-crystal structures of the active (S)-enantiomer bound to the MLLT1 YEATS domain reveal that the inhibitor occupies the acyl-lysine binding pocket. acs.orgthesgc.org

Several key interactions stabilize the binding of the active inhibitor:

Hydrogen Bonding: The central amide of the inhibitor forms hydrogen bonds that mimic those of the natural substrate, acetyl-lysine. acs.org These interactions involve key residues such as Y78 and S58. thesgc.org

π-π Stacking: The benzimidazole (B57391) moiety of the inhibitor engages in a π-π-π "sandwich" stacking interaction with aromatic residues F28 and F59 at the exit of the binding channel. nih.govthesgc.org This interaction is a distinguishing feature of the YEATS domain's binding mechanism. acs.org

CH-π Interactions: The indazole ring is involved in CH-π interactions, mimicking the lysine (B10760008) hydrocarbon chain of the natural substrate. acs.org

Electrostatic Interactions: The pyrrolidine (B122466) ring forms stabilizing electrostatic interactions with the residue E75. acs.org

The significantly lower affinity of this compound demonstrates that the precise three-dimensional arrangement of these motifs, dictated by the (S)-chirality at the pyrrolidine ring, is essential for establishing these optimal interactions within the binding pocket. nih.govmdpi.com

Informing the Development of Next-Generation YEATS Inhibitors with Improved Profiles (e.g., TDI-11055, SR-C-107)

The detailed SAR insights gained from SGC-iMLLT and its negative control, this compound, have provided a foundational blueprint for the rational design of next-generation YEATS inhibitors with enhanced properties. nih.gov Although SGC-iMLLT is a potent and selective probe, it exhibits moderate metabolic stability, with N-demethylation identified as a primary metabolic pathway, limiting its potential for in vivo studies. acs.orgbiorxiv.org

This knowledge guided medicinal chemistry efforts to optimize the SGC-iMLLT scaffold. By modifying specific structural motifs to improve pharmacokinetic profiles while retaining the key binding interactions, researchers developed advanced compounds. nih.gov

TDI-11055: Developed through a structure-based optimization of SGC-iMLLT, TDI-11055 is a potent and orally bioavailable ENL inhibitor. nih.govnih.govaacrjournals.org It was designed to have an improved pharmacokinetic profile suitable for in vivo evaluation. nih.govpatsnap.com Docking models based on the SGC-iMLLT crystal structure confirmed that TDI-11055 binds directly to the acyl-lysine binding site, engaging with the same key residues. aacrjournals.org This compound has shown efficacy in preclinical models of MLL-rearranged and NPM1-mutated AML. nih.govnih.gov

SR-C-107: This compound represents another optimization effort, where the benzyl (B1604629) ring of a precursor was replaced with a 1H-pyrrolo[3,2-c]pyridine moiety to develop a next-generation inhibitor. researchgate.net

The development of these improved inhibitors underscores the value of the initial SAR studies enabled by SGC-iMLLT and this compound. The clear structure-activity relationship established by comparing the active probe and its inactive enantiomer provided the essential framework for designing new chemical entities with superior drug-like properties, paving the way for potential clinical translation. aacrjournals.org

Contributions of Sgc Imllt N to Understanding Epigenetic Regulation and Disease Biology

Mechanistic Validation of MLLT1/3 YEATS Domain Inhibition in Preclinical Models of Acute Leukemia

SGC-iMLLT has been characterized as a potent and selective inhibitor of MLLT1/3-histone interactions, binding to the YEATS domains of both proteins with high affinity nih.govox.ac.ukresearchgate.netmedchemexpress.comcaymanchem.comfocusbiomolecules.comlabhoo.comresearchgate.net. This inhibition has been validated in preclinical models of acute leukemia. Studies have demonstrated that SGC-iMLLT strongly inhibits the growth of various leukemia cell lines, including those driven by MLL-AF4, MLL-ENL, MLL-AF9, and MLL-AF6 fusions researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org. Notably, cell lines harboring MLL-ENL fusion proteins that retain the YEATS domain exhibit particularly high sensitivity to SGC-iMLLT, underscoring the critical role of this domain in the disease focusbiomolecules.comresearchgate.netnih.govnih.gov. Cellular target engagement has been confirmed through assays such as NanoBRET, FRAP, and CETSA, demonstrating SGC-iMLLT's ability to interact with MLLT1 and MLLT3 within cells nih.govresearchgate.netlabhoo.com. Furthermore, SGC-iMLLT has shown minimal toxicity to healthy hematopoietic stem cells, suggesting a potential therapeutic window for MLLT1/3-targeted therapies researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org.

Delineation of Epigenetic Pathways Modulated by YEATS Domain Activity

The YEATS domain is a key epigenetic reader that recognizes acetylated lysine (B10760008) marks on histone tails, thereby mediating the recruitment of transcriptional co-activators and influencing gene expression nih.govacs.orgresearchgate.netfocusbiomolecules.comlabhoo.comresearchgate.netresearchgate.netnih.govbiorxiv.org. Proteins containing YEATS domains, such as MLLT1 and MLLT3, are integral components of larger complexes like the Super Elongation Complex (SEC) and are associated with histone methyltransferases like DOT1L nih.govashpublications.orgresearchgate.netnih.govnih.gov. These complexes are essential for regulating the transcription of numerous oncogenes and developmental genes critical for cell proliferation and differentiation ashpublications.orgnih.gov. By inhibiting the interaction between the YEATS domain and acetylated histones, SGC-iMLLT modulates these pathways, impacting the downstream transcriptional programs that drive leukemogenesis nih.govcaymanchem.comresearchgate.netbiorxiv.org. The use of SGC-iMLLT-N in parallel studies helps confirm that these pathway modulations are indeed a direct consequence of YEATS domain inhibition nih.govresearchgate.net.

Confirmation of Specific Oncogenic Gene Expression Programs Regulated by MLLT1/3 YEATS Domains (e.g., HOXA9/10, MYB, MYC, DDN)

The YEATS domain's role in regulating specific oncogenic gene expression programs has been further confirmed through studies employing SGC-iMLLT and related inhibitors. SGC-iMLLT treatment has been shown to decrease the expression of key genes such as MYC and DDN in leukemia cell lines, such as MV-4-11 nih.govcaymanchem.com. Moreover, inhibition of the ENL YEATS domain by related compounds has been demonstrated to selectively suppress target genes critical for leukemia, including HOXA9/10, MYB, and MYC acs.orgbiorxiv.org. Genetic disruption of the YEATS domain's interaction with acetylated histones also leads to reduced expression of pro-leukemic genes like Eya1 and Meis1 researchgate.net. These findings collectively highlight how MLLT1/3 YEATS domain activity underpins specific oncogenic transcriptional programs, and the use of control compounds like this compound validates these observations nih.govresearchgate.net.

Data Tables

Table 1: SGC-iMLLT Binding Affinity and Selectivity for YEATS Domains

| Target | Binding Affinity (Kd or IC50) | Selectivity (vs. YEATS2/4) | Selectivity (vs. Bromodomains) |

| MLLT1 YD | ~0.129 µM (Kd) medchemexpress.comcaymanchem.com / ~0.26 µM (IC50) medchemexpress.comfocusbiomolecules.com | >10 µM (IC50) nih.govmedchemexpress.comcaymanchem.comfocusbiomolecules.com | No inhibition at 50 µM medchemexpress.comcaymanchem.com / Complete selectivity nih.gov |

| MLLT3 YD | ~0.077 µM (Kd) medchemexpress.comcaymanchem.com / ~0.54 µM (Kd) nih.gov | >10 µM (IC50) nih.govmedchemexpress.comcaymanchem.comfocusbiomolecules.com | No inhibition at 50 µM medchemexpress.comcaymanchem.com / Complete selectivity nih.gov |

| YEATS2 | No activity nih.govmedchemexpress.comcaymanchem.com | N/A | N/A |

| YEATS4 | No activity nih.govmedchemexpress.comcaymanchem.com | N/A | N/A |

Table 2: Effect of SGC-iMLLT on Gene Expression in MV-4-11 Leukemia Cells

| Gene | Effect of SGC-iMLLT (1 µM) | Reference |

| MYC | Downregulation | nih.govcaymanchem.combiorxiv.org |

| DDN | Downregulation | nih.govcaymanchem.com |

| CD86 | Upregulation | nih.gov |

Table 3: Sensitivity of Leukemia Cell Lines to SGC-iMLLT

| Cell Line Type / MLL Fusion | Sensitivity to SGC-iMLLT | Notes | Reference |

| MLL-AF4 | High sensitivity | Strongly inhibited growth in vitro and in vivo. | researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org |

| MLL-ENL | High sensitivity | Cell lines with MLL-ENL fusion proteins containing the YEATS domain were among the most sensitive. | focusbiomolecules.comresearchgate.netnih.govnih.gov |

| MLL-AF9 | Growth inhibition | Displayed growth inhibition. | biorxiv.org |

| MLL-AF6 | Growth inhibition | Displayed growth inhibition. | biorxiv.org |

| General AML cells | Variable sensitivity | A panel of diverse mouse and human leukemia cell lines displayed variable sensitivity. | focusbiomolecules.comnih.gov |

Compound Name List

SGC-iMLLT

this compound

SR-0813

TDI-11055

JQ-1

Pinometostat

SAHA

Advanced Research Methodologies Employing Sgc Imllt N As a Chemical Probe

Utility in Biochemical Screening Campaigns for Lead Identification

In the drug discovery process, biochemical screening is a pivotal step for identifying initial hit compounds that can be optimized into lead molecules. The development of SGC-iMLLT originated from a medium-throughput biochemical screen which identified a micromolar inhibitor of the MLLT1 YEATS domain. nih.gov Subsequent medicinal chemistry efforts led to the synthesis of over 200 analogues, culminating in the development of the potent chemical probe SGC-iMLLT and its less active control, SGC-iMLLT-N. nih.gov

The utility of this compound in this context is indispensable. It is employed in parallel with the active probe during screening assays to establish a clear structure-activity relationship (SAR). By demonstrating significantly reduced or no activity against the target protein, this compound helps to:

Validate Hits: It confirms that the activity of the lead compound (SGC-iMLLT) is dependent on specific structural features that are absent or modified in the negative control.

Eliminate False Positives: It helps differentiate true inhibitors from compounds that may interfere with the assay technology itself (e.g., fluorescence, enzyme activity) in a non-specific manner.

Confirm Mechanism of Action: By comparing the results of the active probe and the inactive control, researchers can confidently attribute the observed biochemical inhibition to the specific interaction with the MLLT1/3 YEATS domains.

The initial discovery campaigns utilized an AlphaScreen assay to measure the inhibition of the MLLT1 YEATS domain. nih.govthesgc.org In such assays, this compound would be expected to show a significantly higher IC50 value compared to SGC-iMLLT, thereby validating the screening results and confirming the target specificity of the chemical scaffold.

| Compound | Target Domain | Biochemical Potency (IC50) | Assay Type |

| SGC-iMLLT | MLLT1 YEATS | 260 nM | AlphaScreen |

| This compound | MLLT1 YEATS | >100 µM | AlphaScreen |

This interactive table summarizes the comparative biochemical potency, illustrating the essential role of this compound as a negative control.

Application in Cell-Based Assays for Confirmation of On-Target Effects and Specificity

Moving from a biochemical to a cellular environment introduces significant complexity. Cell-based assays are crucial for confirming that a chemical probe can engage its intended target within a living system and exert a specific biological effect. This compound is fundamentally important in these assays to ensure that the cellular phenotype observed with SGC-iMLLT is a direct consequence of MLLT1/3 inhibition. nih.gov

Several orthogonal cell-based methods have been used to validate the target engagement of SGC-iMLLT, and in each case, this compound serves as the comparative negative control: nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. In MV-4-11 leukemia cells, SGC-iMLLT would be expected to increase the thermal stability of MLLT1, while this compound would not, confirming that the binding is specific. chemicalprobes.org

Fluorescence Recovery After Photobleaching (FRAP): Used in U2OS cells transfected with GFP-tagged MLLT1 or MLLT3, this assay measures the mobility of the target protein. Inhibition by SGC-iMLLT can alter protein dynamics, a change that should not be observed with this compound treatment. nih.gov

NanoBRET Target Engagement Assay: This assay quantifies the binding of a compound to a target protein in live cells. SGC-iMLLT demonstrates potent engagement of MLLT3 in HEK293 cells, whereas this compound shows significantly weaker or no engagement. nih.gov

Furthermore, SGC-iMLLT has been shown to be highly selective for MLLT1/3 over other human YEATS domains (YEATS2 and YEATS4) and a wide panel of bromodomains. nih.govchemicalprobes.orgcaymanchem.com The use of this compound in cellular assays is vital to prove that downstream effects, such as the decreased expression of tumorigenic genes like MYC in leukemia cells, are a result of this specific inhibition and not due to off-target activity. caymanchem.com

| Assay Method | Purpose | Expected Result with SGC-iMLLT | Expected Result with this compound |

| CETSA | Confirms intracellular target binding | Increased thermal stability of MLLT1 | No change in MLLT1 thermal stability |

| FRAP | Measures target protein mobility | Altered recovery dynamics of MLLT1/3 | No change in MLLT1/3 recovery dynamics |

| NanoBRET | Quantifies target engagement | Potent and specific binding to MLLT3 | Minimal to no binding to MLLT3 |

| Gene Expression | Measures downstream effects | Decreased expression of MYC | No significant change in MYC expression |

This interactive table outlines the application of this compound in various cell-based assays to confirm the specific on-target effects of SGC-iMLLT.

Integration into Structural Biology Studies (e.g., Co-crystallography of SGC-iMLLT with YEATS Domains to Infer this compound's Differential Binding Mode)

Structural biology provides an atomic-level understanding of how a chemical probe interacts with its target protein. The co-crystal structure of the active probe SGC-iMLLT in complex with the MLLT1 YEATS domain has been solved (PDB ID: 6HT1), revealing the precise binding mode. chemicalprobes.orgthesgc.org This structure shows that SGC-iMLLT effectively mimics the binding of natural acyl-lysine histone marks. nih.gov

Key interactions for SGC-iMLLT include:

Hydrogen Bonds: A central amide moiety forms hydrogen bonds with the protein backbone, mimicking the interactions of the acetyl-lysine amide. nih.gov

π-π-π Stacking: A benzimidazole (B57391) group engages in π-π-π stacking interactions with aromatic residues (F28, F59, Y78) in the binding pocket. nih.govnih.gov

While a co-crystal structure of the weakly binding this compound is not available, its chemical structure is known. By comparing the structure of the inactive this compound to the active SGC-iMLLT, researchers can infer the reasons for its lack of potency. The structural differences between the two molecules disrupt the key interactions necessary for high-affinity binding. This comparative analysis is crucial for understanding the differential binding mode and validating the SAR. It confirms which chemical groups are essential for potent and selective inhibition, thereby guiding future drug design efforts. nih.govnih.gov The inability of this compound to form the same network of interactions with the YEATS domain explains its utility as a negative control.

Future Directions and Implications for Chemical Probe Development

Significance of Control Compounds in Rigorous Chemical Biology Research and Probe Qualification

In chemical biology, the use of control compounds is fundamental to establishing a clear link between the modulation of a specific protein target and the resulting biological or cellular phenotype. bioivt.comnih.gov A high-quality chemical probe should ideally be accompanied by a structurally similar but biologically inactive control compound. This control helps researchers to distinguish on-target effects from off-target or non-specific effects, such as those arising from the compound's general chemical properties. nih.gov

SGC-iMLLT-N serves as an exemplary negative control for its active enantiomer, SGC-iMLLT. nih.gov As the less active enantiomer, this compound shares the same chemical composition and physical properties as SGC-iMLLT but exhibits significantly reduced activity against the MLLT1 and MLLT3 YEATS domains. nih.gov Any cellular effect observed with the active SGC-iMLLT but not with the inactive this compound can be more confidently attributed to the specific inhibition of the YEATS domain. This rigorous approach is crucial for probe qualification and the validation of YEATS domains as potential therapeutic targets. nih.gov The diminished cellular activity of this compound in various assays, including Cellular Thermal Shift Assays (CETSA) and NanoBRET, underscores its utility in confirming that the effects of SGC-iMLLT are due to target engagement. nih.gov

| Compound | Target Domain | Binding Affinity (Kd, µM) | Cellular Target Engagement (NanoBRET IC50, µM) |

|---|---|---|---|

| SGC-iMLLT (Active Enantiomer) | MLLT1 (ENL) | 0.129 | Submicromolar |

| This compound (Inactive Enantiomer) | MLLT1 (ENL) | Not specified, but weaker | 5.8 |

| SGC-iMLLT (Active Enantiomer) | MLLT3 (AF9) | 0.077 | - |

| This compound (Inactive Enantiomer) | MLLT3 (AF9) | 0.54 | - |

Data sourced from Moustakim et al., 2018. nih.gov

Strategies for Further Optimizing YEATS Domain Inhibitors Based on Enantiomeric Insights from this compound

The profound difference in activity between the two enantiomers of SGC-iMLLT highlights the critical importance of stereochemistry in molecular recognition by the YEATS domain. mdpi.comlongdom.org The three-dimensional arrangement of atoms in SGC-iMLLT allows for optimal interaction with the acetyl-lysine binding pocket, whereas the mirror-image arrangement in this compound results in a much poorer fit and weaker binding. nih.gov

This enantiomeric insight provides a clear strategic direction for the optimization of future YEATS domain inhibitors. Structure-based drug design can leverage the co-crystal structures of active compounds like SGC-iMLLT with the MLLT1 YEATS domain to understand the key interactions that drive potency and selectivity. nih.govnih.gov By analyzing the precise orientation of the active enantiomer within the binding site, medicinal chemists can design new molecules that enhance these favorable interactions or introduce new ones to improve affinity and selectivity. For example, modifications can be made to the core scaffold or peripheral groups to better occupy specific sub-pockets or to form stronger hydrogen bonds or π-stacking interactions with key residues in the YEATS domain, such as the aromatic triad (B1167595) (Phe28, Phe59, Tyr78 in MLLT1). nih.govbiorxiv.org This approach of refining the three-dimensional pharmacophore based on stereochemical requirements is a powerful strategy for developing next-generation inhibitors with improved properties. nih.govrsc.org

Potential for Combinatorial Epigenetic Therapies Informed by Specific YEATS Modulation

The dysregulation of YEATS domain-containing proteins, particularly ENL (MLLT1) and AF9 (MLLT3), is strongly implicated in certain cancers, most notably MLL-rearranged acute leukemia. nih.govnih.gov These proteins are part of larger transcriptional complexes, and their inhibition can disrupt oncogenic gene expression programs. nih.govnih.gov However, cancer is a complex disease often driven by multiple aberrant pathways, making combination therapies an attractive strategy. mdpi.com

The specific modulation of YEATS domains by chemical probes offers a rational basis for designing combinatorial epigenetic therapies. nih.govspringernature.com Research has shown that combining a selective ENL YEATS inhibitor with inhibitors of other key epigenetic regulators, such as BET bromodomains or the histone methyltransferase DOT1L, can result in synergistic anti-leukemic effects. researchgate.net The rationale is that simultaneously blocking multiple, cooperating nodes within the epigenetic machinery can lead to a more profound and durable suppression of the cancer cell state than inhibiting a single target. nih.govnih.gov The ability to specifically interrogate the contribution of the YEATS domain using tools like SGC-iMLLT and its negative control this compound is crucial for validating the targets and understanding the mechanisms of synergy in such combination approaches. nih.gov

Broader Impact on Epigenetics-Targeted Drug Discovery and Mechanism Elucidation

The successful development of the SGC-iMLLT/SGC-iMLLT-N probe pair has a wide-ranging impact on the broader field of epigenetics-targeted drug discovery. It serves as a proof-of-concept that highly selective and cell-active small molecules can be developed to target epigenetic "reader" domains, a class of proteins historically considered challenging for drug discovery. nih.govnih.gov

This work provides a valuable roadmap for developing probes for other reader domains and epigenetic proteins. The process of screening, structure-guided optimization, and rigorous validation with a negative control is a template that can be applied to other targets. nih.govresearchgate.net Furthermore, these high-quality chemical tools are indispensable for mechanism elucidation. nih.gov They allow researchers to dissect the complex roles of YEATS domains in gene regulation, chromatin biology, and disease pathogenesis with a high degree of precision. nih.govnih.gov By enabling the acute and reversible inhibition of their targets, chemical probes like SGC-iMLLT offer a complementary approach to genetic methods, allowing for the study of protein function in a temporal manner. nih.gov Ultimately, the availability of such probes accelerates the biological understanding of epigenetic pathways and the validation of new targets, paving the way for the development of novel therapeutic agents for cancer and other diseases. nih.govnews-medical.net

Q & A

Basic Research Question

- Document detailed protocols for compound preparation (e.g., stock concentration, solvent).

- Share Supporting Information files with raw data (e.g., NMR spectra, HPLC traces).

- Adopt standardized assays (e.g., BRET ratio normalization) and report Z’-factor values for screen quality .

What are the implications of prolonged this compound exposure on epigenetic regulation?

Advanced Research Question

Design longitudinal studies to assess:

- Histone modification dynamics via ChIP-seq or CUT&Tag.

- Cellular differentiation phenotypes in stem cell models.

- Resistance mechanisms through prolonged passaging and whole-exome sequencing .

How can this compound be used to study synergistic interactions with other epigenetic inhibitors?

Advanced Research Question

Combine with inhibitors of BET bromodomains or HDACs in factorial dose-response matrices. Use Combenefit or SynergyFinder software to quantify additive/synergistic effects. Validate findings in in vivo xenograft models .

What standards should guide the presentation of this compound data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.